1,1-Cyclobutanedimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

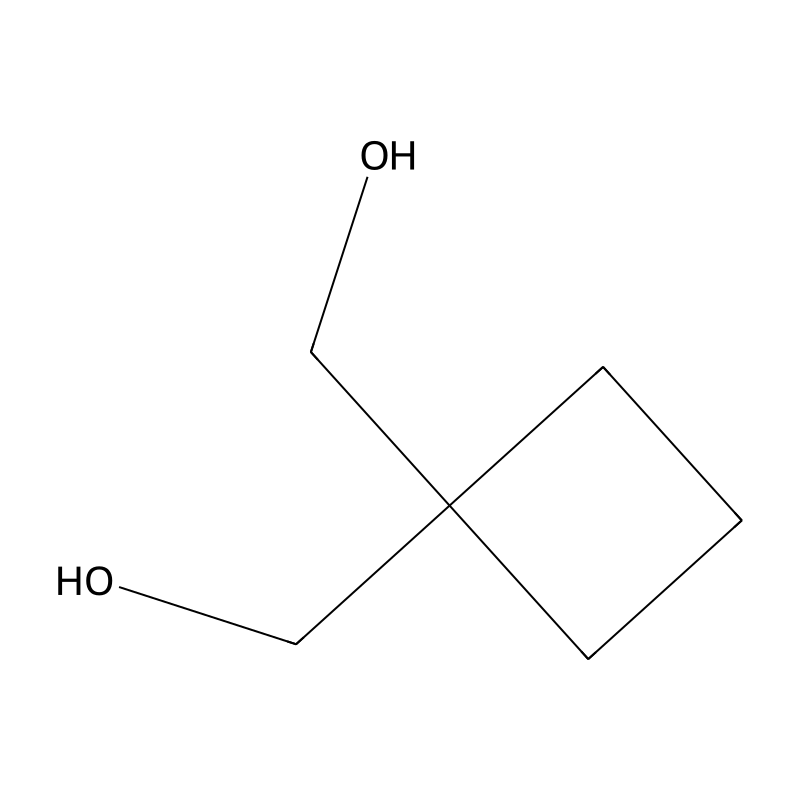

Canonical SMILES

1,1-Cyclobutanedimethanol is a cyclobutane derivative characterized by the presence of two hydroxymethyl groups attached to the same carbon atom of the cyclobutane ring. Its molecular formula is , and it is recognized for its unique structural properties that influence its chemical behavior and potential applications in various fields, including organic synthesis and materials science.

Chemical Properties

Studies have investigated the conformational analysis [], thermodynamic properties [], and spectral properties [] of [1-(Hydroxymethyl)cyclobutyl]methanol. These studies provide fundamental knowledge about the molecule's structure, stability, and behavior.

- Conformational analysis examines the different three-dimensional shapes a molecule can adopt. Understanding these shapes is crucial in computational modeling [] and drug discovery [].

- Thermodynamic properties describe a molecule's energy changes during reactions or physical transformations. This data is valuable in chemical engineering [] and materials science [].

- Spectral properties refer to the interaction of electromagnetic radiation with a molecule. Studying these interactions helps identify and characterize functional groups [] within the molecule.

Potential Applications

Research has explored potential applications of [1-(Hydroxymethyl)cyclobutyl]methanol in organic synthesis []. The molecule's structure offers potential for creating more complex molecules with various functionalities. Organic synthesis is a fundamental tool in pharmaceutical research [] and materials development [].

Further information:

- Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can undergo reduction reactions to yield different alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research into the biological activity of 1,1-cyclobutanedimethanol is still emerging. Preliminary studies suggest that compounds with similar structures may exhibit interesting biological properties, including potential antibacterial and antifungal activities. The specific interactions of 1,1-cyclobutanedimethanol with biological targets remain to be fully characterized, but its functional groups may play a critical role in mediating these interactions.

The synthesis of 1,1-cyclobutanedimethanol typically involves several methods:

- Cyclization of Precursors: One common approach is the cyclization of suitable precursors under controlled conditions. This may involve using cyclobutane derivatives with functional groups that can be transformed into the desired product through various

1,1-Cyclobutanedimethanol has several potential applications:

- Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic molecules.

- Polyester Production: Due to its diol functionality, it can be utilized in the production of polyesters and other polymeric materials.

- Chemical Research: Investigated as a precursor for developing new materials with specific properties, potentially replacing hazardous substances like bisphenol A in industrial applications.

Several compounds share structural similarities with 1,1-cyclobutanedimethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Cyclobutanedimethanol | Hydroxymethyl groups on adjacent carbons | |

| 2,2-Dimethyl-1,3-propanediol | Branched structure with similar diol functionality | |

| 2-Hydroxy-2-methylpropane-1,3-diol | Additional hydroxyl group providing different reactivity |

Uniqueness

The uniqueness of 1,1-cyclobutanedimethanol lies in its specific stereochemistry and the arrangement of hydroxymethyl groups on the cyclobutane ring. This configuration confers distinct chemical reactivity and potential biological activity compared to similar compounds. The ability to undergo various chemical transformations while maintaining stability makes it a valuable compound in organic chemistry and materials science.

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive